

Recommended concentration of Baz2-icr for cellular assays

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Compound of Interest

Compound Name: *Baz2-icr*

Cat. No.: *B15571862*

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Application Notes for Baz2-icr in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Baz2-icr**, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, in various cellular assays. This document includes recommended concentrations, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction

Baz2-icr is a chemical probe that acts as an antagonist to the BAZ2A and BAZ2B proteins, which are key components of chromatin remodeling complexes.^[1] These proteins play a crucial role in regulating gene expression through their interaction with acetylated histones. Dysregulation of BAZ2A and BAZ2B has been implicated in various diseases, including cancer.^{[2][3]} **Baz2-icr** provides a valuable tool for studying the cellular functions of these bromodomains and for exploring their therapeutic potential.

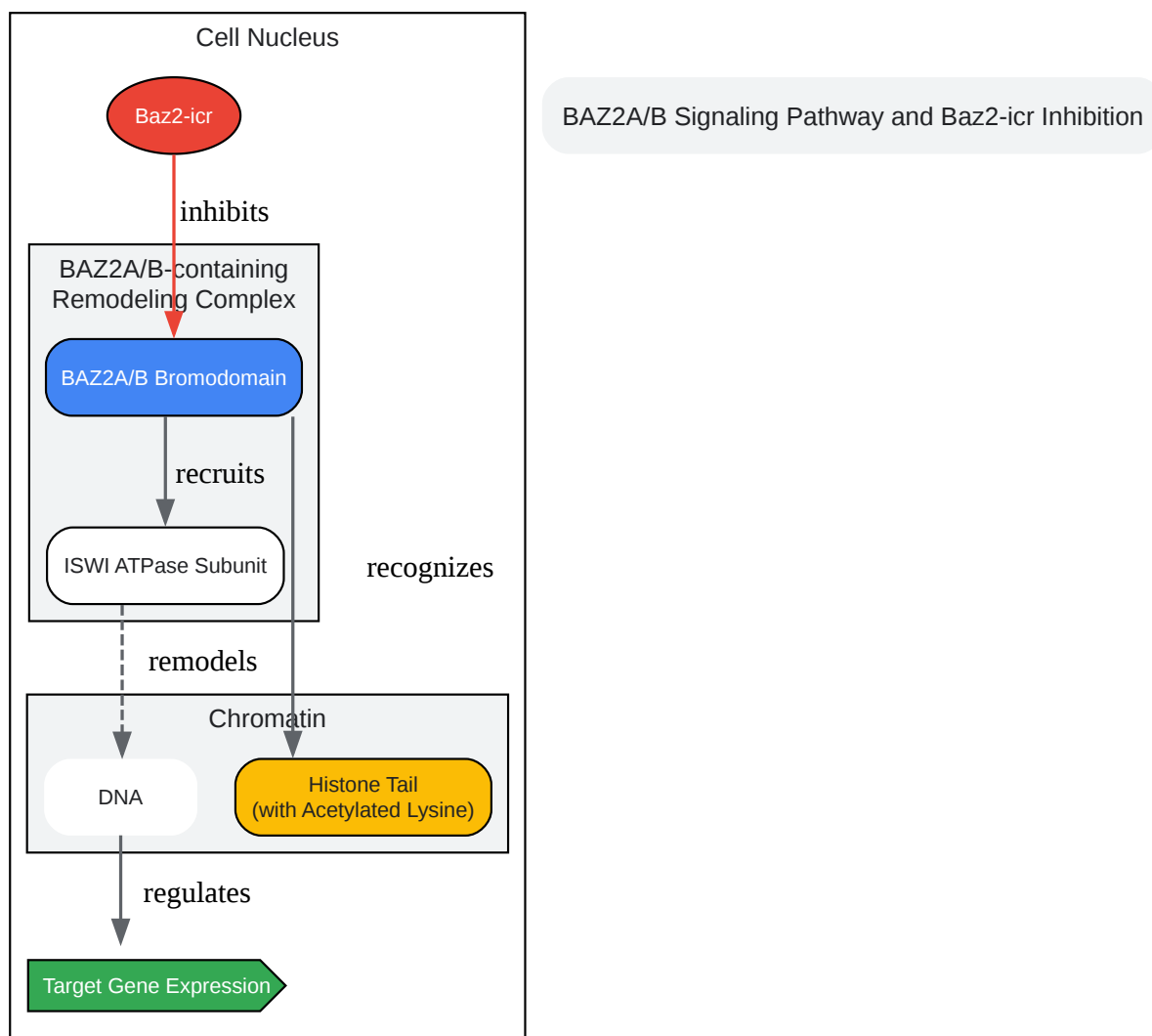
Quantitative Data Summary

The following table summarizes the key in vitro and in-cell quantitative data for **Baz2-icr**, providing a quick reference for its potency and recommended cellular concentration.

Parameter	Target	Value	Assay Type	Reference
IC ₅₀	BAZ2A	130 nM	AlphaScreen	[1][4]
BAZ2B	180 nM	AlphaScreen		
Kd	BAZ2A	109 nM	Isothermal Titration Calorimetry (ITC)	
BAZ2B	170 nM	Isothermal Titration Calorimetry (ITC)		
Recommended Cellular Concentration	BAZ2A/B	500 nM - 1 μ M	General Cellular Use	
Effective Cellular Concentration	BAZ2A	1 μ M	Fluorescence Recovery After Photobleaching (FRAP)	

Signaling Pathway and Mechanism of Action

BAZ2A and BAZ2B are regulatory subunits of the Imitation Switch (ISWI) family of chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby altering chromatin accessibility and influencing gene expression. The bromodomain of BAZ2A/B specifically recognizes and binds to acetylated lysine residues on histone tails, tethering the remodeling complex to specific genomic regions. **Baz2-icr** acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BAZ2A/B bromodomain and preventing its engagement with chromatin. This leads to the displacement of the BAZ2A/B-containing remodeling complexes from their target sites, subsequently affecting the expression of downstream genes.



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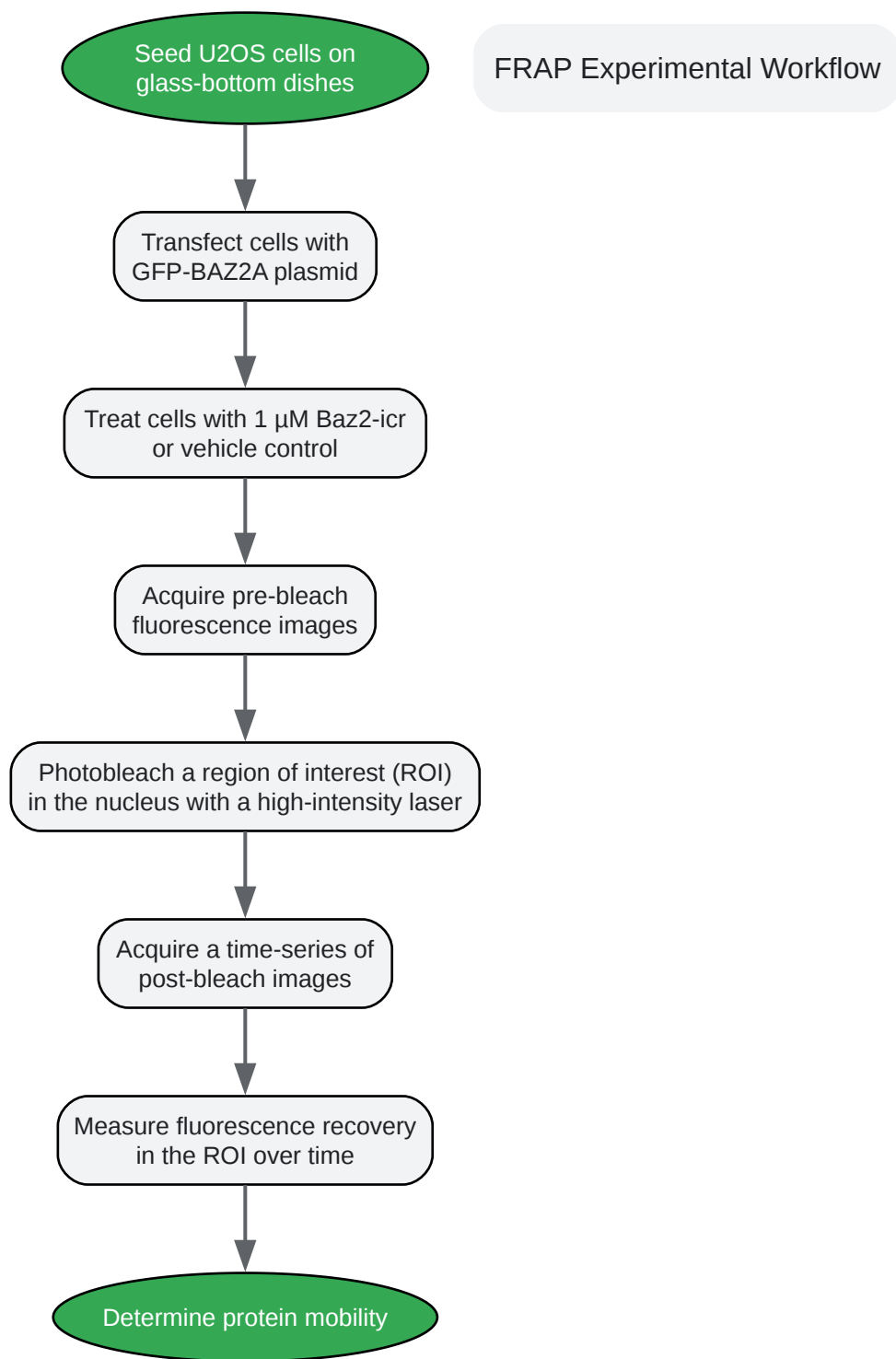
Caption: BAZ2A/B signaling pathway and **Baz2-icr** inhibition.

Experimental Protocols

Here are detailed protocols for key cellular assays, adapted for the use of **Baz2-icr**.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This assay is used to assess the mobility of fluorescently-tagged proteins in living cells and can demonstrate target engagement of an inhibitor. Treatment with **Baz2-icr** is expected to increase the mobility of GFP-BAZ2A by preventing its binding to chromatin.



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Caption: FRAP Experimental Workflow.

Materials:

- U2OS cells
- GFP-BAZ2A expression plasmid
- Transfection reagent
- Glass-bottom imaging dishes
- Complete culture medium
- **Baz2-icr** (stock solution in DMSO)
- Confocal microscope with FRAP capabilities

Protocol:

- Cell Seeding: Seed U2OS cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
- Transfection: Transfect the cells with a GFP-BAZ2A expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
- Inhibitor Treatment: On the day of the experiment, treat the cells with 1 μ M **Baz2-icr** or a vehicle control (DMSO) for 1-4 hours.
- Image Acquisition:
 - Place the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
 - Identify a cell expressing GFP-BAZ2A and acquire several pre-bleach images of the nucleus.
 - Select a region of interest (ROI) within the nucleus and photobleach the area using a high-intensity laser.

- Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and the background over time.
 - Normalize the fluorescence recovery data and calculate the mobile fraction and the half-time of recovery. An increase in the mobile fraction and a decrease in the half-time of recovery upon **Baz2-icr** treatment indicate successful target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a protein of interest is bound. Using a specific antibody against BAZ2A or BAZ2B, this protocol can be used to determine if treatment with **Baz2-icr** reduces the association of these proteins with their target genes.

Protocol:

- Cell Treatment and Cross-linking:
 - Culture cells to 80-90% confluency.
 - Treat cells with the desired concentration of **Baz2-icr** (e.g., 500 nM - 1 μ M) or vehicle control for a specified time (e.g., 4-24 hours).
 - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Cell Lysis and Chromatin Shearing:
 - Wash the cells with ice-cold PBS and harvest them.
 - Lyse the cells to release the nuclei.

- Isolate the nuclei and resuspend them in a lysis buffer.
- Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.
 - Incubate the pre-cleared chromatin with an antibody specific for BAZ2A or BAZ2B, or a negative control IgG, overnight at 4°C with rotation.
 - Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
 - Elute the chromatin from the beads.
- Reverse Cross-links and DNA Purification:
 - Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a spin column or phenol-chloroform extraction.
- Analysis:
 - Analyze the purified DNA by qPCR using primers for known BAZ2A/B target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis. A decrease in the enrichment of target gene DNA in the **Baz2-icr** treated samples compared to the control indicates that the inhibitor has displaced BAZ2A/B from its binding sites.

Western Blotting

Western blotting can be used to assess the downstream consequences of **Baz2-icr** treatment, such as changes in the expression levels of proteins whose genes are regulated by BAZ2A/B.

Protocol:

- Cell Treatment and Lysis:
 - Seed cells and allow them to adhere overnight.
 - Treat cells with a range of **Baz2-icr** concentrations (e.g., 0.1, 0.5, 1 μ M) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:

- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH) to determine the relative changes in protein expression.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It can be used to determine if inhibiting BAZ2A/B with **Baz2-icr** has a cytotoxic or cytostatic effect on a particular cell line.

Protocol:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
- Inhibitor Treatment:
 - After allowing the cells to adhere overnight, treat them with a serial dilution of **Baz2-icr** (e.g., from 0.01 to 10 μ M) and a vehicle control.
- Incubation:
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition:
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
 - Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization and Measurement:
 - Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
 - Plot the results to determine the IC₅₀ value, which is the concentration of **Baz2-icr** that causes 50% inhibition of cell viability.

Conclusion

Baz2-icr is a valuable tool for investigating the cellular roles of the BAZ2A and BAZ2B bromodomains. The recommended concentration for cellular assays is in the range of 500 nM to 1 μ M. The protocols provided herein offer a starting point for researchers to design and execute experiments to probe the effects of **Baz2-icr** on target engagement, chromatin binding, downstream gene and protein expression, and overall cell health. Appropriate controls and optimization of conditions for specific cell lines and experimental setups are essential for obtaining reliable and reproducible results.

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